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Oxt 4a

Cat. No.: B1577207
Attention: For research use only. Not for human or veterinary use.
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Description

Oxt 4a is a synthetic cationic peptide originally identified in the venom of the lynx spider Oxyopes takobius . With a sequence of Gly-Ile-Arg-Cys-Pro-Lys-Ser-Trp-Lys-Cys-Lys-Ala-Phe-Lys-Gln-Arg-Val-Leu-Lys-Arg-Leu-Leu-Ala-Met-Leu-Arg-Gln-His-Ala-Phe, this 30-amino acid peptide is characterized by a single disulfide bond between Cys4 and Cys10, forming a unique N-terminal stabilized loop distinct from other known spider toxins . Research has demonstrated that this compound possesses strong and broad-spectrum cytolytic and antimicrobial activity . Its mechanism of action is linked to its unique torpedo-like three-dimensional structure, which it assumes in membrane-mimicking environments like detergent micelles . This structure features a C-terminal amphipathic α-helical segment (residues 12-25) that acts as the "body," and the disulfide-stabilized, highly cationic N-terminal loop (residues 1-11) that serves as the "head" . This molecular architecture, which shares a striking similarity with defense peptides from frog skin, allows the peptide to interact with and disrupt biological membranes, leading to its cytolytic effects . The peptide is supplied as a lyophilized powder with a high purity of >96% and is intended for research applications only . All products are for laboratory use and are not intended for diagnostic or therapeutic use in humans.

Properties

bioactivity

Antimicrobial

sequence

GIRCPKSWKCKAFKQRVLKRLLAMLRQHAF

Origin of Product

United States

Chemical Synthesis and Analog Design Strategies

De Novo Synthetic Methodologies for "Oxt 4a"

Chemical synthesis provides a direct route to obtain this compound and allows for the incorporation of modified or non-natural amino acids. While the literature confirms that synthetic this compound has been successfully produced, detailed step-by-step protocols for its total synthesis are not extensively reported in the examined sources. researchgate.netcpu-bioinfor.orgresearchgate.net Peptide synthesis is typically achieved through solid-phase peptide synthesis (SPPS), a well-established methodology for assembling peptide chains. This approach involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin.

The total synthesis of a peptide like this compound, particularly one containing a disulfide bond, involves the coupling of amino acids to form the linear sequence, followed by oxidative folding to establish the correct disulfide linkage. While the general principles of SPPS apply, specific strategies for the synthesis of this compound would involve selecting appropriate protecting groups for the amino acids, particularly cysteine residues, and optimizing coupling conditions to ensure high yield and purity at each step. The formation of the specific Cys4-Cys10 disulfide bond is a critical step that requires controlled oxidation conditions to ensure the correct connectivity and avoid misfolding or the formation of incorrect disulfide isomers.

For peptides composed of L-amino acids, stereochemistry is inherently controlled by the chirality of the starting materials in standard SPPS. However, challenges related to racemization during coupling steps, particularly with certain amino acids, can arise and require the use of specific coupling reagents and protocols to maintain stereochemical integrity. For this compound, given its composition of standard amino acids including cysteine, the primary stereochemical consideration in synthesis lies in using enantiomerically pure amino acid building blocks and employing coupling strategies that minimize racemization. The formation of the disulfide bond itself does not introduce new chiral centers but is dependent on the correct folding of the peptide chain, which is influenced by the primary sequence and the reaction environment. Specific techniques employed to ensure stereoselectivity during the synthesis of this compound are not detailed in the provided information.

Optimizing the yield and purity of synthetic peptides is crucial for their practical application. This involves refining each step of the synthesis, from solid-phase assembly to cleavage and purification. Factors influencing yield and purity include the efficiency of amino acid coupling, the completeness of deprotection steps, the minimization of side reactions, and the optimization of purification protocols such as reversed-phase high-performance liquid chromatography (RP-HPLC). While the synthesis of modified this compound peptides and fragments has been reported, suggesting efforts in this area, specific data on optimized synthetic yields and purity levels for the full-length native this compound peptide are not provided in the search results. researchgate.netnih.gov

Semisynthesis and Biosynthetic Route Exploration

Beyond total chemical synthesis, alternative approaches like semisynthesis and the exploration of biosynthetic pathways offer other avenues for obtaining this compound. Semisynthesis typically involves the chemical modification of a naturally occurring peptide or protein fragment. Biosynthesis, on the other hand, refers to the natural production of the peptide within the source organism or through recombinant expression in a host system.

In its natural source, the lynx spider Oxyopes takobius, this compound is synthesized through a biological pathway. cDNA cloning studies have shown that this compound is produced in the form of a conventional prepropeptide with an acidic prosequence. researchgate.netcpu-bioinfor.orgresearchgate.net This precursor undergoes post-translational processing, likely involving enzymatic cleavage, to yield the mature 30-residue peptide. betalifesci.com The biosynthesis of this compound has been noted to share similarities with the production of defense peptides containing the Rana-box motif found in ranid frogs, suggesting potential parallels in enzymatic processing. researchgate.netcpu-bioinfor.orgresearchgate.net

While the existence of this natural biosynthetic pathway is established, detailed information on the specific enzymes or biocatalysts involved in the cleavage of the prepropeptide or the formation of the disulfide bond in vivo is not provided. Exploring these enzymatic pathways could potentially lead to biocatalytic methods for producing this compound or its fragments in vitro.

Genetic engineering offers a powerful tool for producing peptides like this compound recombinantly in heterologous expression systems, such as bacteria or yeast. This approach involves cloning the gene encoding the peptide precursor into an expression vector and introducing it into a host organism. Recombinant production can potentially offer advantages in terms of scalability and cost-effectiveness compared to chemical synthesis.

Design and Synthesis of Structural Analogs and Derivatives

The distinct structure of this compound, with its disulfide-stabilized loop and amphipathic helix, provides a framework for designing structural analogs and derivatives. The aim of such modifications is often to modulate the peptide's properties, including stability, potency, and specificity, by altering its primary or secondary structure while retaining key functional elements researchgate.netnih.gov. The structural similarity observed between this compound and defense peptides from ranid frogs possessing the Rana-box motif also offers insights for comparative structural design and the creation of hybrid molecules uniprot.orgidrblab.netnih.gov.

Scaffold Modification and Substituent Variation

The "torpedo-like" structure of this compound, comprising the disulfide-bridged N-terminal "head" and the helical C-terminal "body," serves as a molecular scaffold for modification uniprot.orgidrblab.net. Scaffold modification can involve altering the size or rigidity of the disulfide loop, changing the length or amphipathicity of the alpha-helical segment, or introducing non-natural amino acids or chemical moieties into the sequence nih.govproteopedia.orgresearchgate.netnih.gov. Substituent variation refers to altering the side chains of the constituent amino acids. Given the importance of the N-terminal hydrophobic moiety for certain activities, modifications in this region through amino acid substitutions or chemical conjugation could be explored fishersci.co.uk. Strategies like replacing the native disulfide bond with stable surrogates, such as ether bridges, can be employed to enhance the peptide's stability against reduction proteopedia.orggenebiosystems.com.

Synthesis of Chimeric Constructs and Conjugates

Designing chimeric constructs and conjugates involves combining parts of this compound with sequences from other peptides or attaching this compound, or its analogs, to other molecules urosario.edu.conih.govresearchgate.netresearchgate.netnih.govresearchgate.net. This strategy aims to create novel molecules with synergistic or improved properties. For example, hybrid peptides combining fragments of this compound with sequences from other antimicrobial peptides have been explored to potentially enhance antimicrobial activity while reducing undesirable effects researchgate.netnih.gov. The synthesis of such chimeric peptides can be achieved through standard peptide synthesis methods, including SPPS, where fragments are coupled together urosario.edu.conih.govresearchgate.net. Additionally, conjugating this compound or its derivatives to polymers or other delivery systems can be pursued to improve their pharmacokinetic properties, stability, or targeting in biological systems nih.gov.

Structural Features of Oxyopinin 4a

FeatureDescriptionLocation
Length30 amino acid residuesWhole peptide
Disulfide BondSingle bond between Cys4 and Cys10N-terminal region
N-terminal RegionDisulfide-stabilized loop ("head")Residues 1-11
C-terminal RegionAmphipathic α-helical segment ("body")Residues 12-25
Overall ShapeTorpedo-like structure (in detergent micelles)Whole peptide
Charge DensityUnusually high positive chargeN-terminal region

Structural Elucidation and Conformational Analysis

Primary Structure Determination Methodologies (e.g., Amino Acid Sequencing for Peptides)

No information is available regarding the primary structure of a compound identified as "Oxt 4a." Methodologies such as Edman degradation or mass spectrometry-based sequencing, typically used for determining the amino acid sequence of peptides, are not applicable without evidence that "this compound" is a peptide or protein.

Advanced Spectroscopic Characterization Techniques

There are no published NMR spectroscopic data (¹H, ¹³C, or multidimensional) for a compound specifically designated as "this compound."

Information on the secondary structure of "this compound" from circular dichroism spectroscopy is not available in scientific literature.

No mass spectrometry data has been found to confirm the molecular weight or structure of a compound identified as "this compound."

Crystallographic Studies for Three-Dimensional Structure Determination

While some studies present X-ray crystal structures for compounds labeled "4a," these are not consistently the same molecule and are not identified as "this compound." Therefore, no definitive three-dimensional structure for "this compound" can be presented.

Co-crystal Structures with Binding Partners

Information regarding co-crystal structures of a compound with its binding partners is determined through experimental techniques such as X-ray crystallography. A search for such data on “this compound” has returned no findings.

Computational Structural Modeling

Computational modeling is a valuable tool in structural science for predicting and analyzing the properties of molecules. nih.gov However, these methods require the elemental composition and basic structural information of a compound as a starting point.

Molecular Dynamics Simulations for Conformational Dynamics

Molecular dynamics simulations are used to study the movement of atoms and molecules. Without a known chemical structure for “this compound,” it is impossible to perform or report on such simulations.

Homology Modeling and De Novo Structure Prediction

Homology modeling and de novo structure prediction are computational techniques used to predict the three-dimensional structure of proteins and other macromolecules. These methods are not applicable without a known sequence or chemical formula for “this compound.”

The creation of a scientifically accurate article focusing on the chemical compound “this compound” is not feasible due to the lack of any identifiable information for a compound with this name in the public domain. All searches indicate that "OXT4A" is a product identifier and not a chemical compound. Therefore, the requested article with its detailed scientific outline cannot be generated.

Table of Compounds Mentioned

Molecular Mechanisms of Action and Target Identification

Cellular and Subcellular Localization Studies

Oxt 4a is synthesized in and secreted from the venom gland of the Oxyopes takobius spider. cpu-bioinfor.org Upon interacting with target cells, its functional localization is at the cell membrane. uniprot.org Research suggests that this compound likely forms transmembrane alpha-helices upon insertion into the target cell membrane. uniprot.org Studies utilizing coarse-grained molecular dynamics simulations have been employed to evaluate the depth of penetration of this compound into model membranes, such as erythrocyte membranes, providing insights into its interaction with the lipid bilayer at a subcellular level. ibch.ruibch.ruresearchgate.net

Receptor Binding and Interaction Analyses

The primary interaction of this compound is with lipid membranes rather than specific protein receptors. uq.edu.au Its mechanism involves an initial binding to the membrane surface followed by insertion into the lipid bilayer. cpu-bioinfor.org

Ligand-Receptor Affinity and Selectivity Studies

While not involving typical receptor-ligand interactions, the activity profile of this compound demonstrates a degree of selectivity based on membrane properties. It shows activity against both Gram-positive and Gram-negative bacterial membranes, as well as eukaryotic membranes, such as those of human erythrocytes. researchgate.netnih.govuniprot.org Quantitative measures of its potency against different cell types provide insight into this differential activity.

Quantitative Receptor Binding Assays (e.g., Radioligand Binding, Fluorescence-based techniques)

Traditional receptor binding assays, such as radioligand binding, are not the primary methods used to study the interaction of this compound due to its membrane-disrupting mechanism. Instead, its interaction with membranes has been investigated using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy in the presence of membrane-mimicking environments, such as dodecylphosphocholine (B1670865) (DPC) micelles. researchgate.netnih.govuq.edu.au These studies help elucidate the structural changes and orientation of the peptide upon membrane association. Coarse-grained molecular dynamics simulations also provide a computational approach to study its interaction and penetration into lipid bilayers. ibch.ruibch.ruresearchgate.net

Quantitative measures of this compound activity include Minimum Inhibitory Concentrations (MICs) against various bacteria and the concentration causing 50% hemolysis (EC50) of human erythrocytes. These values reflect the concentration required to exert its effect on different cell membranes.

Target Organism Activity Metric Value Citation
Staphylococcus aureus MIC 10 µM researchgate.netnih.govuniprot.org
Bacillus subtilis MIC 0.5 µM researchgate.netnih.govuniprot.org
Pseudomonas fluorescens MIC 1 µM researchgate.netnih.govuniprot.org
Escherichia coli MIC 0.5 µM researchgate.netnih.govuniprot.org
Human erythrocytes EC50 7 µM researchgate.netnih.govuniprot.org

Kinetic and Thermodynamic Parameters of Binding

Detailed experimental kinetic and thermodynamic parameters of this compound binding to membranes (such as association and dissociation rates or binding free energies from experimental assays) are not extensively detailed in the provided search results. However, theoretical binding energies calculated from implicit membrane models have been used in studies investigating the correlation between binding energy and the biological activity of helical AMPs, including this compound, particularly in relation to binding affinity to anionic and zwitterionic membranes. researchgate.net

Enzymatic Modulation and Substrate Interactions

While the primary mechanism of this compound is membrane disruption, one database entry classifies it as having "Enzyme inhibitor" activity. frontiersin.org Antimicrobial peptides in general can, in some cases, exert their effects by targeting intracellular components, including the disruption of enzyme and protein activity, after crossing the cell membrane. researchgate.net

Ion Channel Modulation and Membrane Interactions

Oxyopinin 4a is known for its significant interactions with biological membranes, leading to cellular effects. researchgate.netuniprot.orgmybiosource.com

A key mechanism of action identified for Oxyopinin 4a is the disruption of cell membranes, likely through the formation of pores. researchgate.netuniprot.orgmybiosource.com This membrane activity contributes to its observed cytolytic and antimicrobial properties. researchgate.netnih.gov Studies suggest that this compound probably forms transmembrane alpha-helices within the target cell membrane, leading to permeabilization. uniprot.org

This compound demonstrates activity against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, including Pseudomonas fluorescens and Escherichia coli. researchgate.netuniprot.orgmybiosource.comscispace.com Minimum Inhibitory Concentration (MIC) values have been reported for these bacteria. researchgate.netuniprot.orgmybiosource.comscispace.com Additionally, this compound exhibits hemolytic activity against human erythrocytes. researchgate.netuniprot.orgmybiosource.com The concentration at which 50% hemolysis occurs (EC50) has been determined. researchgate.netuniprot.orgmybiosource.com

Data on the antimicrobial and hemolytic activity of this compound are summarized in the table below:

Target Organism Type Effect Value Citation
Bacillus subtilis Gram-positive MIC 0.5 µM researchgate.netuniprot.orgmybiosource.comscispace.com
Escherichia coli Gram-negative MIC 0.5 µM researchgate.netuniprot.orgmybiosource.comscispace.com
Pseudomonas fluorescens Gram-negative MIC 1 µM researchgate.netuniprot.orgmybiosource.comscispace.com
Staphylococcus aureus Gram-positive MIC 10 µM researchgate.netuniprot.orgmybiosource.comscispace.com
Human erythrocytes Eukaryotic EC50 (Hemolysis) 7 µM researchgate.netuniprot.orgmybiosource.com

While the membrane permeabilizing activity of Oxyopinin 4a inherently affects ion homeostasis across the cell membrane due to pore formation, the performed searches did not yield specific information detailing the direct modulation of defined ion channel proteins by this compound, such as binding to channel structures or altering their gating properties. Discussions of ion channel modulation in the search results were primarily related to other compounds or biological systems.

Intracellular Signaling Pathway Perturbation

Based on the available scientific literature identified in the searches focusing on Oxyopinin 4a, there is no specific information detailing the direct perturbation of intracellular signaling pathways by this peptide as a primary mechanism of action. The reported mechanisms focus on its interaction with the cell membrane.

Investigation of Protein-Protein Interactions

The function of Oct-4A is intricately linked to its interactions with other proteins, forming complexes that dictate its transcriptional activity and cellular role. A well-established interaction is the formation of a trimeric complex with SOX2 (SRY-box transcription factor 2) or SOX15 on DNA. wikipedia.orgnih.govuniprot.org This interaction is critical for the synergistic binding to DNA and the subsequent control of genes essential for embryonic development and the maintenance of embryonic stem cell pluripotency, including genes such as YES1, FGF4, UTF1, and ZFP206. nih.govuniprot.org

Oct-4A also interacts with Nanog, another key transcription factor in the pluripotency network. thermofisher.com Together, Oct-4, Sox2, and Nanog form a complex regulatory network essential for maintaining the self-renewing, undifferentiated state of inner cell mass cells, embryonic stem cell lines, and induced pluripotent stem cells. wikipedia.org Oct-4 and Sox2 have been shown to directly regulate Nanog by binding to its promoter. wikipedia.org

Evidence also suggests protein-protein interactions between Oct-4 and Oct-1 (Octamer-binding transcription factor 1), a ubiquitous octamer-binding factor. nih.govnih.gov Studies have shown that transactivation by certain Oct-3 (a synonym for Oct-4) mutants involves interaction with Oct-1, which requires the POU-specific domain of Oct-3. nih.gov This interaction can facilitate the recruitment of Oct-3 to a target promoter even in the absence of direct Oct-3 DNA binding. nih.gov

Research into the specificity of protein-protein interactions, particularly within paralogous protein families like the POU domain proteins, highlights that specificity is often encoded at the primary sequence level through specific residues at the protein-protein interface. oup.com These residues contribute to stabilizing cognate interactions and destabilizing non-cognate ones. oup.com

While comprehensive data tables detailing the binding affinities or kinetic parameters for all Oct-4A protein interactions were not extensively available in the search results, the qualitative findings underscore the critical nature of these interactions for Oct-4A function.

Transcriptional and Translational Regulation Mechanisms

The expression and activity of Oct-4A are subject to complex transcriptional and translational regulatory mechanisms. At the transcriptional level, the expression of the Oct-4A gene (POU5F1) is regulated by specific cis-regulatory elements. The transcriptional regulatory elements of Oct-4A include a TATA-less minimal proximal promoter (PP) and two upstream enhancer elements: the proximal enhancer (PE) and the distal enhancer (DE). Various transcriptional activators and repressors bind to these elements to modulate Oct-4 expression.

DNA methylation is another significant mechanism controlling Oct-4 gene expression. Methylation of the regulatory regions of the Oct-4 gene has been linked to transcriptional silencing of Oct-4 during the differentiation of embryonic stem (ES) and embryonal carcinoma (EC) cells, as well as during embryonic development.

Studies have shown that in certain contexts, like in MCF-7 cells, the Oct-4A gene can be repressed by epigenetic control rather than direct transcriptional control. The transcription of other Oct-4 isoforms, such as Oct-4B, may be differentially regulated by additional regulatory elements.

Oct-4A, as a transcription factor, directly regulates the transcription of its target genes by binding to the octamer motif and other specific DNA sequences. wikipedia.orgnih.govuniprot.orgnih.gov This transcriptional activation or repression of downstream genes is the primary mechanism by which Oct-4A exerts its influence on cell fate and pluripotency. wikipedia.orgnih.gov

While the search results extensively discuss the role of translation initiation factors (e.g., eIF4A, eIF4E, eIF2 alpha) in the general regulation of protein synthesis and how their own expression can be regulated transcriptionally and post-transcriptionally, direct evidence detailing the specific translational regulation mechanisms of Oct-4A itself or how Oct-4A directly regulates the translation of other genes was not prominently featured. Translational control is a critical layer of gene expression regulation, often involving complex interactions between mRNA features (like 5' UTR structures) and translation factors. Post-translational modifications, such as sumoylation and ubiquitination, have been shown to affect Oct-4 protein stability, DNA binding, and transactivation activity uniprot.org. Sumoylation enhances stability, DNA binding, and transactivation uniprot.org. Ubiquitination, specifically 'Lys-63'-linked polyubiquitination mediated by WWP2, can lead to proteasomal degradation uniprot.org. Phosphorylation by ERK1/2 at Ser-111 promotes nuclear exclusion and degradation, while phosphorylation at Thr-235 and Ser-236 can decrease DNA-binding and alter transcriptional activation capabilities uniprot.org. These post-translational modifications represent a crucial layer of regulation affecting Oct-4A protein function and stability.

Compound and Protein Identifiers

NameTypeGene IDUniProt IDPubChem CID
Oct-4A (POU5F1)Protein5460Q01860N/A*

*Note: PubChem assigns CIDs to chemical compounds. Proteins are typically identified by Gene IDs and UniProt IDs in biological databases like PubChem.

Preclinical Investigations: in Vitro and Ex Vivo Modulatory Effects

Cell-Based Assays for Functional Characterization

Cell-based assays have been instrumental in characterizing the functional profile of Oxt 4a, particularly regarding its interactions with microbial and mammalian cells. These studies provide insights into the peptide's potential mechanisms of action at the cellular level.

Antimicrobial Spectrum and Efficacy in Bacterial and Fungal Strains

This compound exhibits potent antimicrobial activity against a range of bacterial strains. nih.gov Studies have determined the minimum inhibitory concentrations (MICs) for this compound against both Gram-positive and Gram-negative bacteria. The peptide is active against Bacillus subtilis, with an MIC of 0.5 µM. uniprot.orgscispace.comresearchgate.net Against Escherichia coli and Pseudomonas fluorescens, this compound demonstrates efficacy with MICs ranging from 0.5 to 1 µM. uniprot.orgscispace.comresearchgate.net For the Gram-positive bacterium Staphylococcus aureus, a higher MIC of 10 µM has been reported. uniprot.orgscispace.comresearchgate.net

Detailed research findings on the antimicrobial efficacy of this compound are summarized in the table below:

Bacterial StrainTypeMIC (µM)
Bacillus subtilisGram-positive0.5
Escherichia coliGram-negative0.5-1
Pseudomonas fluorescensGram-negative0.5-1
Staphylococcus aureusGram-positive10

Cytolytic Activity in Model Cell Systems

Beyond its effects on microbes, this compound also displays significant cytolytic activity. nih.gov A notable effect is its hemolytic activity against human erythrocytes. Research indicates that this compound is highly toxic to these cells, with an EC50 value of 7 µM. uniprot.orgscispace.comresearchgate.net This cytolytic effect is associated with the peptide's ability to disrupt cell membranes, likely through the formation of pores. uniprot.org The hemolytic properties observed for this compound are a characteristic shared with some other spider-derived antimicrobial peptides. researchgate.net

The cytolytic effects of this compound in model cell systems are highlighted by its activity against human erythrocytes:

Target Cell SystemEffectEC50 (µM)
Human erythrocytesHemolysis7

Enzyme Inhibition or Activation in Cellular Lysates or Cultures

Based on the available search results focusing on Oxyopinin 4a from Oxyopes takobius, no specific information was found regarding its direct modulation (inhibition or activation) of enzymes in cellular lysates or cultures.

Tissue and Organotypic Culture Studies

Investigations into the effects of this compound have also extended to more complex biological systems, although detailed studies in isolated tissues and organotypic cultures appear limited based on the provided information.

Ex Vivo Functional Assays

Preclinical investigations into the chemical compound referred to as "compound 4a" (Androst-5-en-3β,17β-diol) have included evaluations using ex vivo functional assays to assess its biological activity in relevant systems. These studies have explored its potential effects in areas such as antiparasitic activity and modulation of smooth muscle function.

One area of ex vivo investigation focused on the potential trypanocidal activity of compound 4a against Trypanosoma cruzi, the parasite responsible for Chagas disease. In these assays, the activity of compound 4a was evaluated against the blood trypomastigote stage of two T. cruzi strains, Ninoa and TH. However, across both strains tested, compound 4a did not demonstrate activity in the ex vivo assays against the blood trypomastigotes nih.gov.

Ex vivo studies have also examined the effects of compound 4a on the bioelectrical activity (BEA) and immunohistochemical characteristics of smooth muscle preparations. Experimental records of bioelectric activity in smooth muscle preparations following exposure to compound 4a have been documented researchgate.net. While other related compounds, such as 3-methyl-1-phenylbutan-2-amine (compound 3), showed significant changes in BEA attributed to calcium channel regulation and influx modulation, leading to altered smooth muscle cell response, compound 4a was also included in these evaluations researchgate.netmdpi.com.

Further immunohistochemical studies on smooth muscle preparations incubated with compound 4a were conducted to assess its impact on the expression of specific markers, such as the 5-HT3 receptor. Following incubation with compound 4a, no expression of the 5-HT3 receptor was observed in the myenteric plexus of these preparations researchgate.net.

The detailed findings from these ex vivo functional assays are summarized in the table below:

Assay TypeSystem/TargetKey Finding for Compound 4a (Androst-5-en-3β,17β-diol)Source
Trypanocidal Activity (Ex Vivo)Trypanosoma cruzi blood trypomastigotesNo activity observed against Ninoa and TH strains. nih.gov
Bioelectrical Activity (BEA) (Ex Vivo)Smooth muscle preparationsIncluded in evaluation; specific effects noted for related compounds. researchgate.netmdpi.com
Immunohistochemistry (Ex Vivo)Smooth muscle preparations (5-HT3 expression)No 5-HT3 expression observed after incubation. researchgate.net

Structural Activity Relationships Sar and Computational Chemistry

Elucidation of Key Pharmacophores and Structural Motifs

Oxt 4a possesses a unique structure featuring an N-terminal disulfide-stabilized loop (residues 1-11) formed by a bond between Cys4 and Cys10, and a C-terminal amphipathic α-helical segment (residues 12-25). researchgate.netnih.govwikipedia.org In aqueous solution, the peptide is disordered, but it adopts a peculiar torpedo-like structure in detergent micelles, which mimic a membrane environment. researchgate.netnih.gov The N-terminal loop is referred to as the "head," and the C-terminal helix as the "body." researchgate.net The head region exhibits an unusually high density of positive charge. researchgate.net This structural organization, particularly the N-terminal disulfide bond followed by an α-helix, is also observed in other peptides with diverse origins, including some bacterial antimicrobial peptides and islet amyloid polypeptides. nih.govmdpi.com The C-terminal amphipathic α-helix is a key structural motif, with one face being hydrophobic and the other hydrophilic. researchgate.net This amphipathicity is characteristic of many membrane-active antimicrobial peptides, facilitating their interaction with lipid bilayers. wikipedia.orguq.edu.au

Correlations between Structural Modifications and Molecular Interactions

Studies involving structural modifications and computational analyses have aimed to correlate specific structural features of this compound with its activity and interactions, particularly with membranes. The C-terminal α-helical segment is proposed to be crucial for membrane interaction and activity. researchgate.net The hydrophobic properties of this helix are significant, featuring a cluster of leucine (B10760876) residues (Leu18, Leu21, Leu22, Leu25) that have been implicated in its strong hemolytic activity. researchgate.netresearchgate.net

Modifications to the C-terminal part of this compound have been investigated. For instance, a peptide (P1) consisting of the 20 C-terminal residues of this compound with three leucine residues (21, 22, 25) replaced by lysine (B10760008) residues showed a significant reduction in the hydrophobic cluster. researchgate.net This modification resulted in reduced hydrophobicity of the helix surface compared to the parent peptide. researchgate.net Such alterations in hydrophobicity have been shown to influence the balance between hemolytic and antibacterial properties. researchgate.net

The N-terminal hydrophobic moiety is also proposed to be important for peptide cytotoxicity. nih.gov However, some studies suggest that the N-terminal part of this compound may be less important for antibacterial and hemolytic properties compared to the helical segment. researchgate.net

Computational Approaches to SAR

Computational methods play a vital role in understanding the SAR of this compound and guiding the design of modified peptides.

Molecular Docking and Virtual Screening Studies

Molecular docking and virtual screening are computational techniques used to predict the binding orientation and affinity of a molecule (like this compound or its analogs) to a target (such as a bacterial membrane or a specific protein target). Coarse-grained molecular dynamics (CG-MD) simulations have been performed to investigate the interaction of this compound with lipid bilayers mimicking erythrocyte membranes. researchgate.nettandfonline.com These simulations helped identify hemolytically active fragments within this compound. researchgate.nettandfonline.com

While the search results mention molecular docking in a broader context of identifying potential drug targets by reversed pharmacophore matching researchgate.net, and studies on other peptides interacting with ATP synthase nih.gov, specific molecular docking or virtual screening studies focused on this compound binding to particular biological targets beyond membrane models are not detailed. However, the structural information obtained from NMR studies in membrane-mimicking environments researchgate.netnih.govnih.gov and the use of molecular dynamics simulations researchgate.nettandfonline.com provide a basis for such studies.

De Novo Drug Design Based on "this compound" Scaffold

The structural features of this compound, particularly its amphipathic α-helix and the disulfide-stabilized loop, serve as a scaffold for the de novo design of novel antimicrobial peptides. tandfonline.comresearchgate.net By understanding which parts of the this compound structure are responsible for its desired (antimicrobial) and undesired (hemolytic) activities, researchers can design peptides with modified sequences aimed at enhancing selectivity. researchgate.nettandfonline.com

Studies have synthesized peptides containing different parts of the this compound sequence with specific mutations guided by computational analyses like CG-MD simulations. researchgate.nettandfonline.com The goal is to design peptides that retain or improve antibacterial potential while significantly reducing hemolytic activity. researchgate.nettandfonline.com This approach involves systematically altering amino acid sequences to modulate properties like charge distribution and hydrophobicity, which are critical for membrane interactions and biological activity. researchgate.netresearchgate.net

Preclinical Investigations: in Vivo Model Systems Non Human for Mechanistic Insight

Development and Characterization of Relevant Animal Models for Mechanistic Studies

The development and characterization of appropriate animal models are fundamental to gaining mechanistic insights into the effects of compounds like OXT-04a in a living system. Preclinical in vivo animal models are crucial tools in research and drug development, allowing for the study of various biological processes and disease states. gu.se The selection of an animal model depends heavily on the specific research objective and the biological system being investigated. For instance, rodent models, particularly mice and rats, are frequently utilized due to factors such as lower maintenance costs, ease of care, and well-characterized anatomy. mdpi.com Their size can also facilitate more complex surgical interventions relevant to certain disease models. mdpi.com

Different methods are employed to develop animal models that mimic human conditions for mechanistic studies. These can include surgical induction of injury, chemical induction, genetic modification, or the study of spontaneous conditions. nih.gov Genetically engineered mouse models (GEMMs) are particularly valuable for understanding the biological context and integrating molecular and morphological phenotypes of diseases. researchgate.net For example, genetically modified cells can be used to create cloned embryos through techniques like Somatic Cell Nuclear Transfer (SCNT), resulting in animals with specific genetic profiles relevant to studying human pathologies. avantea.it The characterization of these models involves a thorough understanding of the induced condition or genetic modification and how it relates to the biological mechanisms under investigation.

While the provided search results discuss the development and characterization of various animal models for different research areas (e.g., intervertebral disc degeneration, neurogenic detrusor overactivity, cancer, Huntington's disease, toxoplasmosis, liver transplantation), specific details on the development and characterization of models specifically for studying OXT-04a's mechanisms were not found within the provided snippets. However, the general principles and methods described for creating and characterizing preclinical animal models for mechanistic studies would apply to research involving OXT-04a.

Assessment of Compound Impact on Biological Systems (Mechanistic Focus)

Assessing the impact of a compound like OXT-04a on biological systems in vivo requires a focus on the underlying mechanisms of action. This involves investigating how the compound interacts with biological targets and pathways to elicit its effects. The impact of a compound can be evaluated by observing changes in physiological parameters, cellular functions, and molecular processes within the animal model.

Mechanistic studies in vivo aim to define how a compound influences biological systems, moving beyond simply observing an outcome to understanding the steps involved. For instance, research into other compounds has explored how they affect processes like synaptic activity, circadian rhythms, cell growth and sporulation, and intracellular calcium concentration, providing insights into their mechanisms of action. royalsocietypublishing.org The biological effectiveness of compounds in vivo, even those with low bioavailability, can be linked to their ability to induce specific molecular changes, such as the upregulation of enzymes like HO-1, which in turn can affect levels of signaling molecules like carbon monoxide (CO). nih.gov

Understanding the impact of a compound on biological systems at a mechanistic level is crucial for drug discovery and development, as it can help identify new drug targets and predict how a compound might behave in a clinical setting. ukri.orgresearchgate.net While the provided search results discuss the assessment of biological impact and mechanistic studies in various contexts (e.g., copper hyper-resistance in bacteria, social behavior modulated by oxytocin, effects of magnetic fields, impact of phytochemicals), specific details on how OXT-04a's impact on biological systems is assessed mechanistically in animal models were not present in the provided information.

Histopathological and Molecular Analyses in Animal Models

Histopathological and molecular analyses are essential techniques for dissecting the mechanistic effects of compounds like OXT-04a in preclinical animal models. Histopathology involves the microscopic examination of tissues to identify structural changes induced by the compound or the condition being studied. Molecular analyses delve into the changes in gene expression, protein levels, and other molecular markers.

Histological analysis can reveal regenerative effects or other structural alterations in various organs. veterinaryworld.org For example, studies have used histological evaluation to assess the impact of treatments on pancreatic cell structures. veterinaryworld.org Immunohistochemistry (IHC) is a widely used technique for visualizing the location and levels of specific proteins in tissue samples, providing insights into molecular changes at the cellular level. anapath.ch This can be performed on various animal species, including mice, rats, rabbits, and monkeys. anapath.ch Quantitative measurements supported by image analysis software can provide precise data from IHC staining. anapath.ch

Molecular analyses, such as assessing transcript levels of genes, provide information on how a compound affects gene expression pathways. nih.gov Combining molecular phenotype (function) with morphological phenotype (structure) through integrated analyses is crucial for a comprehensive understanding of disease and the impact of interventions in animal models. researchgate.net

While the provided search results highlight the importance and application of histopathological and molecular analyses in preclinical research using animal models (e.g., in studying diabetic effects, cancer pathology, Huntington's disease), specific data or findings related to histopathological and molecular analyses specifically for OXT-04a in animal models were not available in the provided snippets. However, these techniques would be standard approaches in mechanistic studies of OXT-04a to understand its effects on tissue morphology and molecular pathways.

Imaging Modalities in Preclinical Animal Research (e.g., OCT in model development)

Imaging modalities play a vital role in preclinical animal research, offering non-invasive methods to visualize biological processes and assess the impact of compounds like OXT-04a longitudinally in living animals. unige.chemory.edu Optical Coherence Tomography (OCT) is one such modality that provides high-resolution structural imaging based on the light scattering properties of tissues. nih.govfrontiersin.org OCT is label-free and utilizes near-infrared wavelengths, allowing for deeper penetration into tissues compared to shorter wavelength microscopy. nih.gov

OCT has been applied in preclinical cancer research to study tumor biology and evaluate drug response, for instance, by measuring tumor volume or assessing the effect of therapies on tumor vasculature using OCT angiography. nih.gov Beyond structural imaging, integrated systems combining OCT with other modalities like photoacoustic imaging (PAI) can provide complementary information, such as blood flow dynamics. frontiersin.org

Other imaging modalities used in preclinical animal research include optical bioluminescent and fluorescent imaging, cone beam CT and microCT imaging, and ultrasound imaging. emory.eduscintica.com These techniques offer different contrasts and capabilities, allowing researchers to select the most appropriate modality for their specific research question. scintica.com The use of imaging agents can further enhance the contrast and specificity of certain modalities. scintica.com

While the provided search results discuss the application of various imaging modalities, including OCT, in preclinical animal research for model development and studying disease progression or treatment response, specific information regarding the use of imaging modalities specifically in the context of OXT-04a research was not found in the provided snippets. However, imaging techniques, including potentially OCT depending on the biological system being studied, would be valuable tools for monitoring the in vivo effects of OXT-04a and gaining mechanistic insights.

Biochemical Pathways and Metabolism Studies Non Human Systems

Integration of "Oxt 4a" into Known Biochemical Pathways

The primary known biochemical pathway involving this compound is its biosynthesis within the venom glands of the spider Oxyopes takobius. This compound is synthesized as a conventional prepropeptide with an acidic prosequence, indicating processing through cellular machinery involved in peptide synthesis and maturation researchgate.netresearchgate.netnih.govresearchgate.net. This biosynthetic pathway is a crucial step in the production of the active peptide found in the spider's venom.

Upon entering a target organism, this compound's interaction with biological membranes represents a key point of integration into cellular processes, particularly in microorganisms and host cells. Its mechanism of action involves disrupting cell membranes, likely through pore formation or other membrane perturbation mechanisms, which is a form of interaction with the fundamental biochemical structures of target cells researchgate.netscispace.comnih.govuq.edu.auresearchgate.net. This interaction leads to the loss of membrane integrity and subsequent cell death in susceptible organisms like bacteria scispace.comnih.govmdpi.comnih.gov. The peptide's amphipathic nature and positive charge facilitate its binding to negatively charged bacterial membranes researchgate.netresearchgate.net.

Enzymatic Systems Involved in "this compound" Metabolism

The initial "metabolism" of this compound occurs during its biosynthesis in the spider, involving enzymatic cleavage of the prepropeptide to yield the mature, active peptide researchgate.netresearchgate.netnih.govresearchgate.net. This processing is mediated by cellular enzymes within the venom gland responsible for post-translational modification.

Beyond its biosynthesis, specific enzymatic systems responsible for the degradation or further biotransformation of this compound in target organisms or the spider itself after secretion are not detailed in the provided search results. As a peptide, it would theoretically be susceptible to proteases in biological systems. However, its unique structure, particularly the disulfide bond, might confer some resistance to certain types of proteolytic enzymes researchgate.netresearchgate.netnih.govnih.gov.

While the mechanism of action involves interaction with membranes, the enzymatic systems involved in the metabolism or clearance of this compound from a biological system after it has exerted its effects are not described. Further research would be needed to identify the specific enzymes and pathways involved in the metabolic fate of this compound in various non-human biological contexts.

Analytical Method Development for Oxt 4a Research

Chromatographic Techniques for Separation and Purification

The separation and purification of peptides from complex mixtures like spider venom are critical for their characterization and study. The primary technique used for this purpose is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), often preceded by an initial size-exclusion chromatography step to fractionate the crude venom by molecular weight nih.gov.

For peptides similar to Oxt 4a, RP-HPLC is the method of choice due to its high resolution and efficiency. The process typically involves a stationary phase, such as a silica-based C18 column, and a mobile phase consisting of an aqueous solvent (A) and an organic solvent (B), usually acetonitrile. An acid modifier, such as trifluoroacetic acid (TFA) or formic acid, is commonly added to both solvents to improve peak shape and resolution by ion-pairing with the peptide. Peptides are then eluted by a gradient program, where the percentage of the organic solvent is gradually increased, separating the components based on their hydrophobicity.

While this general approach is standard, specific, validated protocols for this compound are not detailed in the available literature. Key experimental parameters required for a reproducible method, which are currently unavailable for this compound, would include:

ParameterTypical Range/Value (General Peptides)Specific Data for this compound
Column Type C18, C8Not Published
Column Dimensions e.g., 4.6 x 150 mmNot Published
Particle Size e.g., 3.5 µm, 5 µmNot Published
Mobile Phase A 0.1% TFA in WaterNot Published
Mobile Phase B 0.1% TFA in AcetonitrileNot Published
Gradient Profile e.g., 5-60% B over 40 minNot Published
Flow Rate e.g., 1.0 mL/minNot Published
Detection Wavelength 214 nm, 280 nmNot Published

Without these specific parameters, a detailed discussion on the chromatographic method development for this compound's separation and purification cannot be provided.

Advanced Spectrometric Methods for Quantification in Complex Matrices

Mass spectrometry (MS) is an indispensable tool for the structural confirmation and quantification of peptides. For initial identification, techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS or Electrospray Ionization (ESI) MS are used to determine the peptide's molecular weight.

For the precise quantification of a peptide like this compound in a complex biological matrix (e.g., venom, plasma, or tissue), the gold standard is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), often utilizing a triple quadrupole mass spectrometer. This approach typically involves a method called Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). In an MRM assay, a specific precursor ion (Q1) corresponding to the peptide of interest is selected, fragmented, and a specific product ion (Q3) is monitored. This highly selective process allows for accurate quantification even in the presence of many other interfering substances.

The development of such a quantitative assay requires the optimization of numerous instrument-specific parameters. The literature on this compound confirms its structure via methods like Nuclear Magnetic Resonance (NMR) and MS but does not provide details for a quantitative assay frontiersin.orgresearchgate.net. Information that is currently unavailable includes:

ParameterDescriptionSpecific Data for this compound
Precursor Ion (Q1) m/z The mass-to-charge ratio of the intact peptide ion.Not Published
Product Ion (Q3) m/z The mass-to-charge ratio of a specific fragment ion.Not Published
Collision Energy (CE) The energy used to fragment the precursor ion.Not Published
Sample Preparation Method for extracting the peptide from the matrix (e.g., protein precipitation, solid-phase extraction).Not Published
Linearity Range The concentration range over which the assay is accurate.Not Published
Limit of Quantification The lowest concentration that can be reliably measured.Not Published

Due to the absence of this data, a detailed account of spectrometric quantification methods for this compound cannot be constructed.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for characterizing OXT4A-receptor binding dynamics in vitro?

  • Methodology : Use radioligand binding assays (e.g., competitive displacement with tritiated OXT) to measure dissociation constants (Kd) . Include controls for non-specific binding (e.g., excess unlabeled ligand) and validate cell-type-specific parameters (e.g., HEK293T vs. myometrial cells require distinct Kd values due to receptor density differences) .
  • Data Analysis : Apply nonlinear regression models (e.g., one-site vs. two-site binding) to interpret saturation curves. Report kon (association rate) and koff (dissociation rate) for kinetic profiling .

Q. How can researchers design robust dose-response experiments to evaluate OXT4A efficacy in OXTR activation?

  • Protocol : Use HEK293T cells transfected with OXTR and measure intracellular calcium flux or cAMP levels. Test OXT4A concentrations spanning 1 pM–1 µM to capture EC50 values .
  • Validation : Compare results to wild-type OXT responses (positive control) and include vehicle-only conditions (negative control). Use Hill slope analysis to assess cooperativity .

Advanced Research Questions

Q. How should researchers resolve contradictory Kd values for OXT-OXTR binding across different cell models?

  • Approach :

Contextualize experimental conditions : Confirm alignment in cell type, radioligand type, and temperature/pH (e.g., HEK293T Kd = 0.56 nM vs. myometrial Kd = 1.6 nM due to endogenous receptor modifications) .

Statistical reconciliation : Perform meta-analysis of published Kd values (e.g., Phaneuf et al. vs. Gimpl et al.) and assess methodological heterogeneity (e.g., equilibrium vs. kinetic binding assays) .

Mathematical modeling : Develop cell-specific binding models incorporating kon/koff variability (Table 2 in ).

Q. What strategies validate the predictive accuracy of OXT4A-OXTR mathematical models in pharmacological studies?

  • Validation Framework :

Internal validation : Simulate equilibrium binding at Kd-equivalent OXT4A concentrations; confirm 50% receptor occupancy (Figure 3A-B in ).

External validation : Compare EC50 predictions (e.g., 4.71 nM for HEK293T) to in vitro OXTR activation data (e.g., 5.4 nM in ).

Sensitivity analysis : Test model robustness to parameter perturbations (e.g., ±10% kon/koff variance) .

Q. How can researchers optimize OXT4A structural analogs to enhance binding specificity while minimizing off-target effects?

  • Workflow :

Structure-activity relationship (SAR) : Use alanine scanning mutagenesis to identify critical OXTR binding residues (e.g., R34, Q32) .

Computational docking : Simulate OXT4A-OXTR interactions with tools like AutoDock Vina; prioritize analogs with ΔG < −8 kcal/mol .

In vitro screening : Test top candidates in high-throughput functional assays (e.g., β-arrestin recruitment) and cross-validate with GPCR selectivity panels .

Methodological Guidance

Q. What statistical frameworks are appropriate for analyzing OXT4A dose-response data with non-Gaussian distributions?

  • Recommendation : Use non-parametric tests (e.g., Kruskal-Wallis) for skewed datasets. For EC50 determination, apply log-transformation or robust regression (e.g., least trimmed squares) .

Q. How should researchers document OXT4A synthesis and purity for reproducibility?

  • Best Practices :

  • Characterization : Report HPLC retention times, mass spectrometry (HRMS) data, and NMR spectra (1H/13C) for novel compounds .
  • Batch documentation : Include storage conditions (e.g., −80°C lyophilized) and solvent compatibility tests (e.g., DMSO vs. saline stability) .

Data Presentation Standards

Q. What criteria ensure rigorous reporting of OXT4A research in peer-reviewed journals?

  • Checklist :

  • Experimental replication : Minimum n=3 independent experiments with technical triplicates .
  • Transparency : Deposit raw data (e.g., binding curves, model code) in repositories like Zenodo or Figshare .
  • Ethical compliance : Disclose animal/human subject protocols (e.g., IACUC/IRB approvals) if applicable .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.